

Synthesis and Structural Characterization of Tetrakis(triphenylphosphine)nickel(0): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Tetrakis(triphenylphosphine)nickel	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of **Tetrakis(triphenylphosphine)nickel**(0), commonly known as Ni(PPh₃)₄. This organonickel complex is a vital catalyst and precursor in a myriad of organic transformations, making a thorough understanding of its preparation and properties essential for professionals in chemical research and drug development.

Synthesis of Tetrakis(triphenylphosphine)nickel(0)

The synthesis of Ni(PPh₃)₄ is typically achieved through a two-step process involving the initial formation of a nickel(II) precursor, dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂], followed by its reduction to the desired nickel(0) complex.

Experimental Protocol: Synthesis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]

This procedure outlines the synthesis of the intermediate complex from nickel(II) chloride hexahydrate.

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)



- Triphenylphosphine (PPh₃)
- Glacial acetic acid
- Ethanol
- Water

Procedure:

- Dissolve 2.6 g of NiCl₂·6H₂O in 5 mL of water. To this solution, slowly add 25 mL of glacial acetic acid.[1]
- In a separate flask, dissolve 2.4 g of PPh₃ in 100 mL of glacial acetic acid, gently heating if necessary to achieve complete dissolution.[1]
- Slowly add the nickel solution to the triphenylphosphine solution using a dropping funnel.
- · Allow the resulting mixture to stand overnight.
- Collect the precipitated product by filtration.
- Wash the solid product with two 4 mL portions of glacial acetic acid.
- Dry the product under vacuum for approximately 30 minutes to yield the dichlorobis(triphenylphosphine)nickel(II) complex.[1]

Experimental Protocol: Synthesis of Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄] from NiCl₂(PPh₃)₂

This protocol details the reduction of the nickel(II) precursor to the final nickel(0) complex. A common method involves the use of a reducing agent in the presence of excess triphenylphosphine.

Materials:

• Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]



- Triphenylphosphine (PPh₃)
- A suitable reducing agent (e.g., zinc dust, sodium borohydride)
- Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, benzene)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), suspend the prepared NiCl₂(PPh₃)₂ and an excess of triphenylphosphine in the chosen anhydrous, deoxygenated solvent.
- Add the reducing agent portion-wise to the stirred suspension.
- The reaction progress is typically indicated by a color change of the solution.
- After the reaction is complete, the mixture is filtered under inert conditions to remove any insoluble byproducts.
- The product, Ni(PPh₃)₄, is then precipitated from the filtrate, often by the addition of a nonpolar solvent or by cooling.
- The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum.

Structural Characterization

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure and purity of the synthesized Ni(PPh₃)₄.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of Ni(PPh₃)₄ in the solid state. The complex adopts a tetrahedral geometry around the central nickel atom, with four triphenylphosphine ligands coordinated to the metal center.

Table 1: Selected Crystallographic Data for a Related Ni(II) Complex, [Ni(bpdtc) (PPh₃)₂]ClO₄·PPh₃



Parameter	Value
Ni-P Bond Length (Å)	2.2150(6), 2.2529(6)
Ni-S Bond Length (Å)	2.2267(6), 2.2129(6)
P-Ni-P Bond Angle (°)	105.11(2)
S-Ni-S Bond Angle (°)	78.26(2)

Note: This data is for a related Ni(II) complex and is provided for illustrative purposes of typical bond lengths and angles in nickel-phosphine complexes.[2] Specific crystallographic data for Ni(PPh₃)₄ can be accessed from crystallographic databases.

NMR Spectroscopy

³¹P{¹H} NMR spectroscopy is a powerful tool for characterizing phosphine-containing complexes. The chemical shift of the phosphorus nuclei is sensitive to the coordination environment.

Table 2: 31P{1H} NMR Data for PPh3-Containing Complexes

Compound	Solvent	Chemical Shift (δ, ppm)
Mo-Pd Complex	Benzene-d ₆	25.90, 20.72
W-Pd Complex	Benzene-d ₆	28.81, 23.23
Pt Complex	CDCl ₃	26.25, 22.19

Note: These values are for related transition metal complexes containing triphenylphosphine ligands and are indicative of the expected chemical shift region.[3] The precise chemical shift for Ni(PPh₃)₄ can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The coordination of triphenylphosphine to the nickel center results in characteristic changes in the vibrational frequencies of the P-C bonds and the phenyl rings.



Table 3: Characteristic IR Absorption Bands for Metal-Phosphine Complexes

Vibrational Mode	Frequency Range (cm ⁻¹)
v(M-P)	460 - 100
PPh₃ ligand bands	~1435, 1090, 745, 695, 515

Note: The v(M-P) stretching frequency is typically weak in the IR spectrum. The listed PPh₃ bands are characteristic of the coordinated ligand and may show slight shifts upon complexation.

Logical Workflow and Relationships

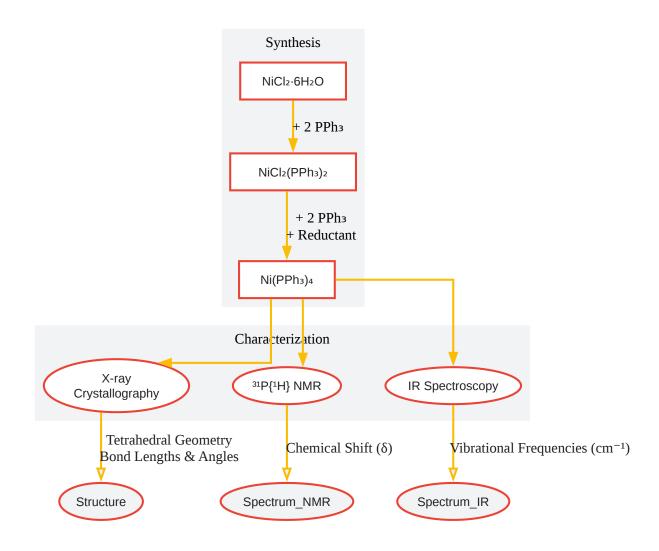
The synthesis and characterization of Ni(PPh₃)₄ follow a logical progression, as illustrated in the diagrams below.



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Caption: Workflow for the synthesis of Ni(PPh3)4.





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